molecular formula C12H15ClN2O4 B1607841 (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049743-40-9

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1607841
CAS No.: 1049743-40-9
M. Wt: 286.71 g/mol
InChI Key: RNZZQZAXELQJQT-YDALLXLXSA-N
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Description

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine-2-carboxylic acid derivative, presented as an off-white to white powder with a minimum purity of 98% . It is a specialty proline analog where the 3-nitrobenzyl group introduces a rigid, electron-withdrawing aromatic moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound's molecular formula is C₁₂H₁₅ClN₂O₄, with a molecular weight of 286.71 g/mol . The specific CAS Number for the 3-nitrobenzyl isomer requires confirmation. This compound serves as a versatile precursor and chiral scaffold. Its carboxylic acid group can undergo various transformations typical of its class, including esterification and amidation reactions to create a library of derivatives for screening . The electron-withdrawing nitrobenzyl group can influence the molecule's electronic properties and is itself a functional handle that can be reduced to an aniline for further diversification . The rigid, planar benzyl group adjacent to the chiral center makes this compound a candidate for developing asymmetric catalysts or for use in ligand design, particularly in metal-organic frameworks and coordination chemistry . In nanotechnology, such carboxylic acid-functionalized molecules are often employed as surface modifiers to stabilize metallic nanoparticles and improve their dispersion in various matrices . For optimal stability, the product must be stored sealed in a dry environment at 2-8°C, protected from light . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Characterization is typically provided via HNMR and HPLC analysis .

Properties

IUPAC Name

(2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(5-2-6-13-12)8-9-3-1-4-10(7-9)14(17)18;/h1,3-4,7,13H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZZQZAXELQJQT-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375966
Record name (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049743-40-9
Record name (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Chiral precursor: (S)-pyrrolidine-2-carboxylic acid or its protected derivatives.
  • Alkylating agent: 3-nitrobenzyl bromide or equivalents.
  • Bases: Sodium hydroxide, potassium carbonate, or lithium bases for deprotonation and activation.
  • Protecting groups: tert-butoxycarbonyl (Boc) groups on nitrogen and carboxyl functions to control reactivity and stereochemistry.

Synthetic Route Summary

The preparation typically follows these stages:

Step Description Reagents/Conditions Key Notes
1 Protection of (S)-pyrrolidine-2-carboxylic acid nitrogen and carboxyl groups Boc anhydride, base Prevents racemization and side reactions
2 Formation of pyrrolidine-2-carboxylic acid derivatives with protected groups Various acylation reagents Enables selective functionalization
3 Alkylation with 3-nitrobenzyl bromide under basic conditions Sodium hydroxide or potassium carbonate, phase transfer catalyst Nucleophilic substitution to introduce 3-nitrobenzyl moiety
4 Catalytic hydrogenation of intermediate double bonds (if present) Pd/C catalyst, methanol, acetic acid Achieves cis isomer with high enantiomeric excess
5 Hydrolysis of ester groups to carboxylic acid Alkali bases such as LiOH, NaOH Converts protected esters to free acid
6 Removal of protecting groups and conversion to hydrochloride salt Trifluoroacetic acid (TFA), HCl Final purification and salt formation

Key Reaction Details and Conditions

  • Alkylation: The nucleophilic substitution of the protected pyrrolidine carboxylate with 3-nitrobenzyl bromide is conducted under basic conditions (e.g., sodium hydroxide or potassium carbonate) often in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to enhance reaction rates and yields.

  • Catalytic Hydrogenation: The reduction of double bonds in intermediates is performed using 10% Pd/C catalyst in methanol with a small amount of acetic acid at room temperature overnight. This step yields the cis isomer with an enantiomeric excess (ee) of 99%, which is critical for biological activity.

  • Hydrolysis: Esters are hydrolyzed to their corresponding carboxylic acids using lithium hydroxide in a mixture of water and tetrahydrofuran (THF) at room temperature overnight. The pH is adjusted to acidic conditions post-reaction to isolate the acid.

  • Deprotection and Salt Formation: Protecting groups are removed by treatment with trifluoroacetic acid (TFA) at 25°C for several hours. The free amine is then converted into the hydrochloride salt by exposure to HCl, improving compound stability and solubility.

Representative Experimental Data

Compound/Step Reagents & Conditions Yield (%) Purity/Enantiomeric Excess Notes
N-Boc protected pyrrolidine intermediate Boc anhydride, base 82.9% - White solid obtained after chromatography
Alkylation product with 3-nitrobenzyl bromide NaOH/K2CO3, phase transfer catalyst 75-90% - Reaction under mild basic conditions
Catalytic hydrogenation product Pd/C, MeOH, acetic acid, 25°C overnight 100% ee 99% Cis isomer formation confirmed by NMR
Hydrolysis to carboxylic acid LiOH, H2O/THF, 25°C overnight 100% - Quantitative conversion to acid
Deprotection and salt formation TFA, 25°C, 4 hours + HCl - - Final hydrochloride salt isolated

Analysis of Preparation Methods

Advantages

Challenges and Considerations

  • Potential racemization risk: Direct alkylation without protection can lead to racemization at the chiral center, necessitating protection strategies.
  • Yield optimization: Some steps, such as alkylation and hydrogenation, require careful control of temperature and catalyst loading to maximize yield and purity.
  • Purification: Chromatographic purification is often necessary to separate isomers and remove impurities, which can be resource-intensive.

Summary Table of Preparation Method Parameters

Parameter Optimal Condition Effect on Product
Base for alkylation Sodium hydroxide or potassium carbonate Facilitates nucleophilic substitution
Phase transfer catalyst Quaternary ammonium salts, polyethylene glycol Enhances reaction rate and yield
Hydrogenation catalyst 10% Pd/C Selective cis isomer formation, high ee
Hydrolysis reagent Lithium hydroxide Clean conversion to acid
Deprotection reagent Trifluoroacetic acid (TFA) Effective Boc removal
Temperature -78°C to 25°C depending on step Controls reaction rate and stereoselectivity
Solvents THF, methanol, dichloromethane Solubility and reaction medium optimization

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
  • Molecular Formula : C₁₂H₁₅ClN₂O₄
  • CAS Number : 1049743-40-9

The compound features a pyrrolidine ring with a carboxylic acid and a nitrobenzyl substituent, which enhances its biological activity and solubility properties. The hydrochloride salt form improves stability in aqueous environments, making it suitable for various experimental applications.

Medicinal Chemistry

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting various diseases.

  • Example : It has been investigated for potential applications in treating neurodegenerative diseases due to its ability to modulate cholinergic signaling pathways.

Biological Studies

Research has focused on the compound's biological activities, including its antimicrobial and anticancer properties. The nitro group enhances its reactivity, allowing it to interact with biological targets effectively.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Its structure suggests potential neuroprotective effects relevant to neurodegenerative diseases.

Chemical Synthesis

The compound is employed as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation and reduction, facilitating the development of diverse chemical entities.

Reaction TypeDescription
Oxidation The nitro group can be reduced to an amino group under specific conditions.
Reduction The nitro group can be reduced using agents like hydrogen gas with a catalyst.
Substitution The benzyl group can participate in substitution reactions for further functionalization.

Case Studies

  • Antimicrobial Activity Study : Research conducted on derivatives of this compound showed promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Neuropharmacological Research : A study evaluated the effects of this compound on cholinergic signaling pathways in animal models, suggesting its role in enhancing cognitive functions and protecting neuronal health.

Mechanism of Action

The mechanism of action of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group may interact with enzymes or receptors, leading to a biological response. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituent(s) Chiral Center Molecular Weight (g/mol) Key Features Reference
(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-nitrobenzyl S-configuration 286.71 Electron-withdrawing nitro group; hydrochloride salt enhances solubility
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2,4-dichlorobenzyl S-configuration 310.60 Halogen substituents increase lipophilicity; potential antimicrobial activity
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2-fluorobenzyl S-configuration 269.71 Fluorine atom improves metabolic stability and bioavailability
trans-4-(3-Nitrobenzyl)-L-proline hydrochloride 3-nitrobenzyl at 4-position (2S,4R) configuration 286.71 Different substitution position on pyrrolidine ring; impacts steric interactions
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid Phenyl group (2S,3S) configuration 205 (base form) Lacks nitro/benzyl group; simpler structure with potential ACE inhibitory activity

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., free carboxylic acid forms) .
  • Lipophilicity: The 3-nitrobenzyl group increases polarity relative to halogenated analogs (e.g., 2,4-dichlorobenzyl in ), but reduces it compared to non-polar phenyl-substituted derivatives (e.g., ).
  • Stability : The nitro group may confer sensitivity to reducing conditions, unlike halogenated or fluorinated analogs .

Pharmacological Activity

  • Target Compound : The nitro group may act as a prodrug moiety, metabolized in vivo to an amine for enhanced biological activity .
  • Fluorinated Analog : Improved CNS penetration due to fluorine’s small size and metabolic stability .
  • Phenyl-Substituted Analog : Structural similarity to Enalapril Maleate (ACE inhibitor) suggests possible cardiovascular applications .

Research Implications

The this compound’s unique nitro substitution and stereochemistry position it as a candidate for nitroreductase-activated prodrugs or kinase inhibitors. Comparative studies highlight that halogenated analogs offer greater lipophilicity for targeting hydrophobic enzyme pockets, while fluorinated derivatives optimize pharmacokinetic profiles . Future research should explore its enantioselective interactions with biological targets, leveraging its distinct electronic and steric properties .

Biological Activity

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine derivative class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

Overview of the Compound

  • IUPAC Name : (2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
  • Molecular Formula : C₁₂H₁₅ClN₂O₄
  • CAS Number : 1049743-40-9

This compound exhibits structural features that enhance its biological activity, particularly due to the presence of the nitro group and the pyrrolidine ring.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : (S)-pyrrolidine-2-carboxylic acid and 3-nitrobenzyl bromide.
  • Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate for nucleophilic substitution.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity .

Biological Activity

Research indicates that this compound possesses several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (µM) against BacteriaMIC (µM) against Fungi
(S)-2-(3-Nitrobenzyl)pyrrolidine4.69 - 22.9 against B. subtilis16.69 - 78.23 against C. albicans
Other Pyrrolidine DerivativesVaried from 5.64 to 156.47Varied from 56.74 to 222.31

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The nitrobenzyl group may interact with enzymes or receptors, leading to a biological response.
  • Binding Affinity : The pyrrolidine ring enhances the compound's binding affinity and specificity for its targets, potentially modulating cholinergic signaling pathways .

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated various pyrrolidine derivatives, including (S)-2-(3-Nitrobenzyl)pyrrolidine, highlighting its moderate to good antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Applications : Interaction studies show that this compound may modulate neurotransmitter receptors, indicating potential therapeutic applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : The compound is synthesized via alkylation of (S)-proline derivatives with 3-nitrobenzyl halides under basic conditions. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure retention of stereochemistry. Protecting groups (e.g., tert-butyloxycarbonyl, BOC) are employed to prevent racemization during reactions. Post-synthesis, chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) isolates the enantiomerically pure product .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection at 254 nm.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns; NOESY experiments validate spatial arrangement of the nitrobenzyl group.
  • X-ray Crystallography : Defines absolute configuration and hydrogen-bonding interactions in the crystal lattice .

Advanced Research Questions

Q. How does the nitrobenzyl substitution influence the compound’s binding affinity to biological targets compared to other benzyl-substituted analogs?

  • Methodological Answer : The electron-withdrawing nitro group enhances dipole interactions with polar residues in binding pockets (e.g., kinases or GPCRs). Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) compare affinity against fluorobenzyl (electron-withdrawing) and methylbenzyl (electron-donating) analogs. Molecular dynamics simulations further reveal steric and electronic effects on binding kinetics .

Q. What strategies resolve contradictions in activity data observed across different in vitro assays for this compound?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer conditions (pH, ionic strength) to minimize variability.
  • Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from off-target toxicity.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm interaction consistency across experimental setups .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance solubility, which are cleaved in vivo by esterases .

Data Analysis and Experimental Design

Q. What computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites and half-life.
  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites (e.g., nitro-reduction products) .

Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

  • Comparative Table :

CompoundStructural FeatureKey Biological Property
(S)-ProlineNatural pyrrolidine scaffoldSubstrate for prolyl hydroxylases
(R)-BaclofenChlorophenyl substitutionGABAB_B receptor agonist
Target Compound3-Nitrobenzyl groupEnhanced kinase inhibition due to nitro dipole interactions

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect via vacuum with HEPA filters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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